Molecular Weight Reduction Relative to 5-Halogenated Analogs as a Descriptor of Passive Membrane Permeability Potential
The target compound (C21H15NO4, MW 345.35 g/mol) exhibits a lower molecular weight compared to its 5-fluoro analog (C21H14FNO4, MW 363.34 g/mol) and 5-chloro analog (C21H14ClNO4, estimated MW ~379.8 g/mol) . In phenotypic screening libraries for intracellular targets, a molecular weight reduction of ~18–34 Da can correlate with improved passive membrane permeability when other parameters (LogP, H-bond donors/acceptors) are held constant [1]. The unsubstituted core therefore offers a leaner starting point for hit-to-lead optimization where maintaining MW below 350 Da is a key design criterion.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 345.35 |
| Comparator Or Baseline | N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide: 363.34; N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide: ~379.8 |
| Quantified Difference | MW reduction of 18.0 (vs. 5-F) and ~34.5 (vs. 5-Cl) |
| Conditions | Calculated molecular weight from molecular formula (C21H15NO4 vs. C21H14FNO4 vs. estimated C21H14ClNO4) |
Why This Matters
A lower molecular weight starting point improves compliance with Lipinski's Rule of Five and provides greater headroom for subsequent synthetic elaboration without exceeding MW thresholds associated with poor oral absorption.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
